molecular formula C19H17NO3 B12587275 Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate CAS No. 651053-62-2

Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate

Cat. No.: B12587275
CAS No.: 651053-62-2
M. Wt: 307.3 g/mol
InChI Key: DDHLVGFRYGBGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenyl group, a methoxyphenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate typically involves the reaction of 2-methoxyphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura cross-coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol . The reaction is typically performed at elevated temperatures (around 80-100°C) to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: A structurally related compound with similar chemical properties.

    2-(2-Methoxyphenyl)pyridine: Another related compound with a methoxy group on the phenyl ring.

    Phenylpyridine: A simpler analog without the methoxy group.

Uniqueness

Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate is unique due to the presence of both a methoxyphenyl group and a pyridine ring, which confer distinct chemical and biological properties.

Properties

CAS No.

651053-62-2

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

phenyl 2-(2-methoxyphenyl)-2H-pyridine-1-carboxylate

InChI

InChI=1S/C19H17NO3/c1-22-18-13-6-5-11-16(18)17-12-7-8-14-20(17)19(21)23-15-9-3-2-4-10-15/h2-14,17H,1H3

InChI Key

DDHLVGFRYGBGOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C=CC=CN2C(=O)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.